molecular formula C10H18NO3 B1247494 3-(methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy

3-(methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy

Cat. No.: B1247494
M. Wt: 200.25 g/mol
InChI Key: MZCJOXPCRWIKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy is a stable nitroxide radical compound. It is known for its unique properties, including its ability to act as a spin label and its use in various chemical and biological applications. The compound’s stability and reactivity make it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy typically involves the oxidation of the corresponding hydroxylamine. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form oxoammonium salts.

    Reduction: It can be reduced back to the corresponding hydroxylamine.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or ascorbic acid are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the methoxycarbonyl group under basic conditions.

Major Products

    Oxidation: Formation of oxoammonium salts.

    Reduction: Formation of hydroxylamine derivatives.

    Substitution: Formation of substituted pyrrolidinyloxy derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy is widely used in scientific research due to its stability and reactivity. Some of its applications include:

    Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

    Biology: Employed in the study of biological membranes and proteins through spin labeling techniques.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy involves its ability to act as a stable free radical. This property allows it to interact with other molecules through redox reactions. The compound can donate or accept electrons, making it a versatile tool in studying redox processes. Its molecular targets include various enzymes and proteins involved in oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.

    4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced reactivity.

    3-Carboxy-PROXYL: A carboxylated nitroxide radical used in biological studies.

Uniqueness

3-(Methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy is unique due to its methoxycarbonyl group, which provides additional reactivity and versatility in chemical modifications. This makes it particularly useful in applications requiring specific functionalization and stability.

Properties

Molecular Formula

C10H18NO3

Molecular Weight

200.25 g/mol

InChI

InChI=1S/C10H18NO3/c1-9(2)6-7(8(12)14-5)10(3,4)11(9)13/h7H,6H2,1-5H3

InChI Key

MZCJOXPCRWIKNU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1[O])(C)C)C(=O)OC)C

Synonyms

3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine-1-yloxy
MC-PROXYL
MCPROXYL

Origin of Product

United States

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